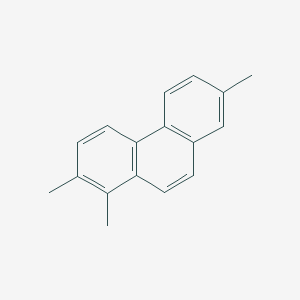
1,2,7-Trimethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,7-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₁₇H₁₆. It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 1, 2, and 7
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,7-Trimethylphenanthrene can be achieved through the Haworth phenanthrene synthesis, a multi-step process that involves the transformation of naphthalenes into phenanthrenes. Key steps in this process include Friedel-Crafts acylation, followed by Clemmensen reductions or Wolff-Kishner reductions . These reactions are essential for introducing the necessary functional groups and achieving the desired methylation pattern on the phenanthrene core.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Haworth synthesis. This method is scalable and can be adapted for industrial production, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions: 1,2,7-Trimethylphenanthrene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can produce dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used for oxidation reactions.
Reduction: Hydrogen gas with a catalyst like Raney nickel is used for reduction.
Substitution: Bromine for halogenation and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene and phenanthrenesulfonic acids.
科学的研究の応用
1,2,7-Trimethylphenanthrene has several applications in scientific research, including:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a biomarker.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用機序
The mechanism of action of 1,2,7-Trimethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its interactions with enzymes and receptors are also of interest, particularly in the context of its biological activity .
類似化合物との比較
- 1,2,4-Trimethylphenanthrene
- 1,2,5-Trimethylphenanthrene
- 1,6,7-Trimethylphenanthrene
Comparison: 1,2,7-Trimethylphenanthrene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. Compared to other trimethylphenanthrenes, it may exhibit different reactivity in substitution and oxidation reactions, making it a valuable compound for specific applications .
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and industrial applications
特性
分子式 |
C17H16 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
1,2,7-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-4-7-16-14(10-11)6-9-15-13(3)12(2)5-8-17(15)16/h4-10H,1-3H3 |
InChIキー |
YAJODSBSLFHRPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(C=C2)C(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Methyl-1-propenylidene)bicyclo[3.2.1]octa-2,6-diene](/img/structure/B13806401.png)
![Magnesium;5,5-dioxido-2,4,6,8,9,10-hexaoxa-1,5-disila-3,7-dialuminatricyclo[5.1.1.11,3]decane](/img/structure/B13806403.png)
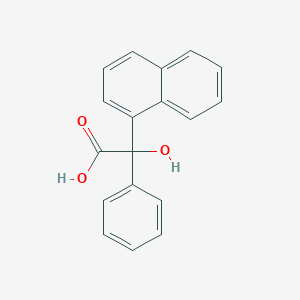
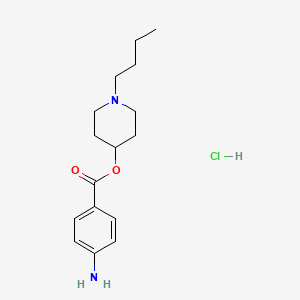
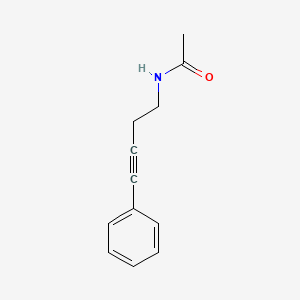
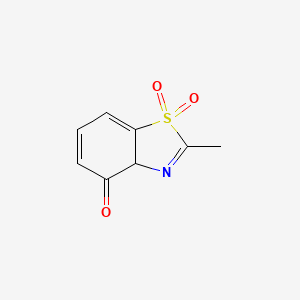
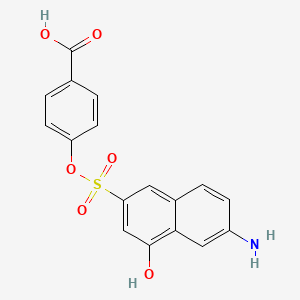
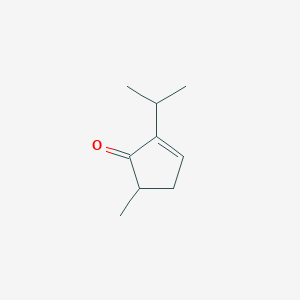
![(3S,7aS)-3-ethyl-7a-methyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B13806454.png)
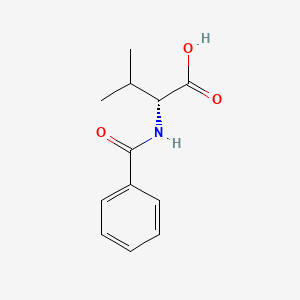

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-2-methyl-](/img/structure/B13806478.png)
![2-(1H-imidazol-5-yl)bicyclo[1.1.1]pentan-2-ol](/img/structure/B13806485.png)

